2,5-Bis(2,4-dinitroanilino)pentanoic acid
2,5-Bis(2,4-dinitroanilino)pentanoic acid
Brand Name:
Vulcanchem
CAS No.:
10236-61-0
VCID:
VC20994473
InChI:
InChI=1S/C17H16N6O10/c24-17(25)14(19-13-6-4-11(21(28)29)9-16(13)23(32)33)2-1-7-18-12-5-3-10(20(26)27)8-15(12)22(30)31/h3-6,8-9,14,18-19H,1-2,7H2,(H,24,25)
SMILES:
C1=CC(=C(C=C1[N+](=O)[O-])[N+](=O)[O-])NCCCC(C(=O)O)NC2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-]
Molecular Formula:
C17H16N6O10
Molecular Weight:
464.3 g/mol
2,5-Bis(2,4-dinitroanilino)pentanoic acid
CAS No.: 10236-61-0
Cat. No.: VC20994473
Molecular Formula: C17H16N6O10
Molecular Weight: 464.3 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 10236-61-0 |
|---|---|
| Molecular Formula | C17H16N6O10 |
| Molecular Weight | 464.3 g/mol |
| IUPAC Name | 2,5-bis(2,4-dinitroanilino)pentanoic acid |
| Standard InChI | InChI=1S/C17H16N6O10/c24-17(25)14(19-13-6-4-11(21(28)29)9-16(13)23(32)33)2-1-7-18-12-5-3-10(20(26)27)8-15(12)22(30)31/h3-6,8-9,14,18-19H,1-2,7H2,(H,24,25) |
| Standard InChI Key | YRKUYJKLFVZPHV-UHFFFAOYSA-N |
| SMILES | C1=CC(=C(C=C1[N+](=O)[O-])[N+](=O)[O-])NCCCC(C(=O)O)NC2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-] |
| Canonical SMILES | C1=CC(=C(C=C1[N+](=O)[O-])[N+](=O)[O-])NCCCC(C(=O)O)NC2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-] |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume
Molecular Mass Calculator